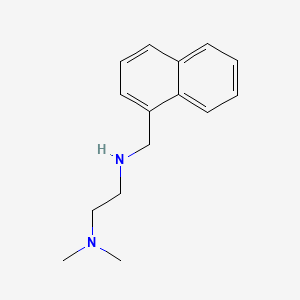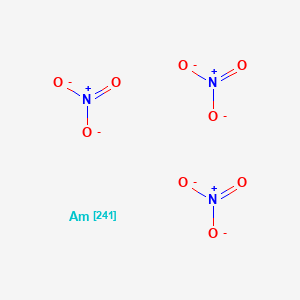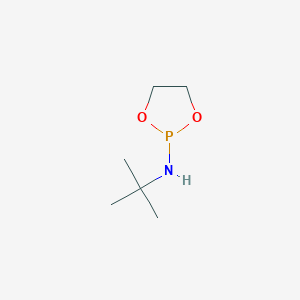
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is an organic compound that features a unique structure with a phosphorus atom bonded to an amine group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of tert-butylamine with a suitable phosphorus-containing precursor. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method provides a high yield and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major product formed is this compound 2-oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its amine and phosphorus groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific combination of a tert-butyl group and a phosphorus-containing ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
51439-10-2 |
|---|---|
Formule moléculaire |
C6H14NO2P |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
N-tert-butyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-6(2,3)7-10-8-4-5-9-10/h7H,4-5H2,1-3H3 |
Clé InChI |
YLFJUGYTWQTCCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


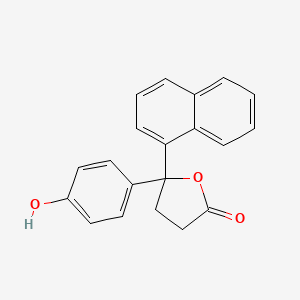

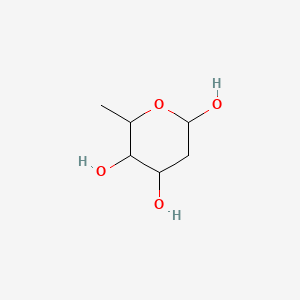
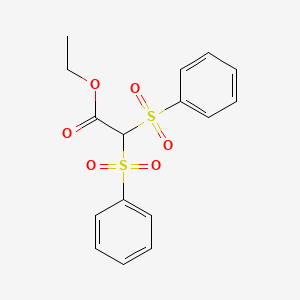

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
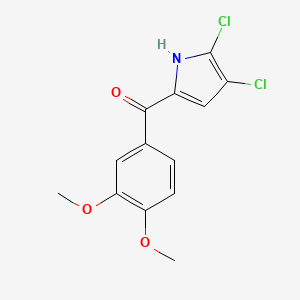

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)


